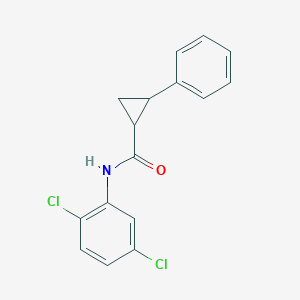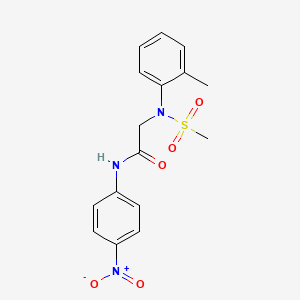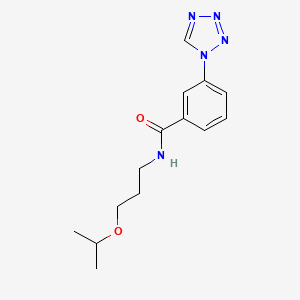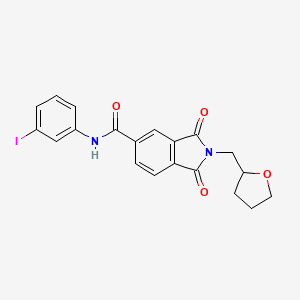
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as EPPT, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their various biological activities.
Mechanism of Action
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exerts its biological activities through multiple mechanisms. In cancer cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the activity of the enzyme histone deacetylase, which regulates gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In inflammation cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole inhibits the activity of the enzyme IKK-beta, which phosphorylates and activates NF-kappaB, leading to the inhibition of NF-kappaB-mediated inflammatory gene expression. In neurodegenerative cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole scavenges reactive oxygen species and inhibits the activation of caspase-3, a key mediator of apoptosis.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole induces DNA damage and cell death, leading to the inhibition of cancer cell growth. It also inhibits the migration and invasion of cancer cells, leading to the suppression of metastasis. In inflammation cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole reduces the production of pro-inflammatory cytokines, leading to the inhibition of inflammatory responses. It also inhibits the activation of NF-kappaB, leading to the suppression of inflammatory gene expression. In neurodegenerative cells, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole protects against oxidative stress and neurotoxicity, leading to the prevention of neuronal damage and death.
Advantages and Limitations for Lab Experiments
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several advantages for lab experiments, such as its easy synthesis, high stability, and low toxicity. It can be used in various assays, such as cell viability, apoptosis, migration, invasion, and gene expression assays. However, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole also has some limitations for lab experiments, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and activity. It also has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has great potential for further research and development, especially in the field of cancer, inflammation, and neurodegenerative diseases. Some possible future directions are:
1. Optimization of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole synthesis and purification, to improve its yield, purity, and bioavailability.
2. Evaluation of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole pharmacokinetics and pharmacodynamics, to determine its optimal dosage, administration route, and therapeutic window.
3. Identification of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole molecular targets and signaling pathways, to elucidate its mechanism of action and off-target effects.
4. Development of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives and analogs, to improve its potency, selectivity, and specificity.
5. Evaluation of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole efficacy and safety in animal models and clinical trials, to validate its therapeutic potential and translational value.
Synthesis Methods
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be synthesized by the reaction of 4-ethoxybenzoyl hydrazide with phenyl isothiocyanate in the presence of a base, followed by cyclization with phosphorus oxychloride. The yield of 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential therapeutic applications in various fields, such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of many inflammatory genes. In neurodegenerative disease research, 2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to protect against oxidative stress and neurotoxicity induced by beta-amyloid, a protein that accumulates in the brain of Alzheimer's disease patients.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-19-14-10-8-13(9-11-14)16-18-17-15(20-16)12-6-4-3-5-7-12/h3-11,16,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJUDQIQZPAFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)

![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)




![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5052023.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)

![7-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5052037.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5052043.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![3-{2-[3-bromo-4-(dimethylamino)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5052046.png)